molecular formula C17H16ClNO4S2 B5180817 2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate

2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate

Cat. No.: B5180817
M. Wt: 397.9 g/mol
InChI Key: RRXUVTCURKNHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, also known as E-4031, is a chemical compound that has been widely used in scientific research. It is a potassium channel blocker that has been shown to have various effects on the cardiovascular system.

Mechanism of Action

2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate blocks the IKr channel by binding to the channel pore and preventing potassium ions from flowing through. This leads to a prolongation of the action potential duration and QT interval, which can increase the risk of arrhythmia and sudden cardiac death.
Biochemical and Physiological Effects
In addition to its effects on the cardiovascular system, this compound has also been shown to have effects on other systems in the body. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing neuronal cell death in models of ischemic stroke.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its specificity for the IKr channel. This allows researchers to study the effects of blocking this channel without affecting other potassium channels. However, one limitation is that this compound can have off-target effects on other ion channels, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate. One area of interest is the development of more specific and potent IKr blockers for the treatment of arrhythmia and sudden cardiac death. Another area of interest is the investigation of the neuroprotective effects of this compound in other models of neurological disease. Finally, the off-target effects of this compound on other ion channels should be further studied to better understand its mechanism of action.

Synthesis Methods

The synthesis of 2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-morpholinyl)thioaniline in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been widely used in scientific research to study the role of potassium channels in the cardiovascular system. It has been shown to block the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes, leading to prolongation of the action potential duration and QT interval. This effect has been used to study the mechanisms of arrhythmia and sudden cardiac death.

Properties

IUPAC Name

[2-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c18-13-5-7-14(8-6-13)25(20,21)23-16-4-2-1-3-15(16)17(24)19-9-11-22-12-10-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXUVTCURKNHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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